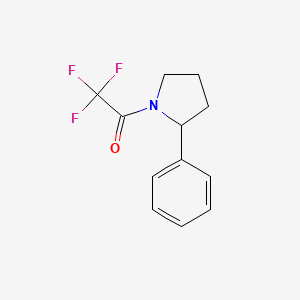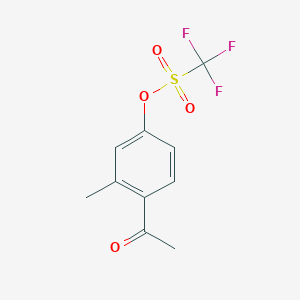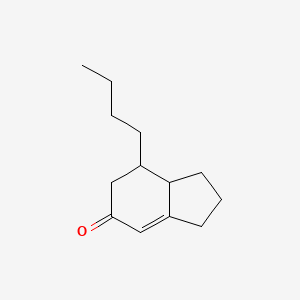
7-Butyl-1,2,3,6,7,7a-hexahydroinden-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Butyl-1,2,3,6,7,7a-hexahydroinden-5-one: is a chemical compound with the molecular formula C13H20O and a molecular weight of 192.3 g/mol . It is a derivative of indenone, characterized by the presence of a butyl group and a hexahydro structure, making it a unique compound in the field of organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Butyl-1,2,3,6,7,7a-hexahydroinden-5-one typically involves the hydrogenation of the corresponding indenone derivative. The reaction conditions often include the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere . The reaction is carried out at elevated temperatures and pressures to ensure complete hydrogenation of the double bonds in the indenone ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow hydrogenation reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product . The use of advanced purification techniques such as distillation and recrystallization further enhances the quality of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
7-Butyl-1,2,3,6,7,7a-hexahydroinden-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst such as iron (Fe).
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Halogenated derivatives, amines, thiols.
Wissenschaftliche Forschungsanwendungen
7-Butyl-1,2,3,6,7,7a-hexahydroinden-5-one has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 7-Butyl-1,2,3,6,7,7a-hexahydroinden-5-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, modulating biochemical pathways and cellular processes . The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
7-Butyl-1,2,3,6,7,7a-hexahydroinden-5-one is unique due to the presence of the butyl group and the hexahydro structure, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
72187-24-7 |
|---|---|
Molekularformel |
C13H20O |
Molekulargewicht |
192.30 g/mol |
IUPAC-Name |
(7S,7aR)-7-butyl-1,2,3,6,7,7a-hexahydroinden-5-one |
InChI |
InChI=1S/C13H20O/c1-2-3-5-10-8-12(14)9-11-6-4-7-13(10)11/h9-10,13H,2-8H2,1H3/t10-,13+/m0/s1 |
InChI-Schlüssel |
JYVGLOXGSKZBJO-GXFFZTMASA-N |
Isomerische SMILES |
CCCC[C@H]1CC(=O)C=C2[C@@H]1CCC2 |
Kanonische SMILES |
CCCCC1CC(=O)C=C2C1CCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



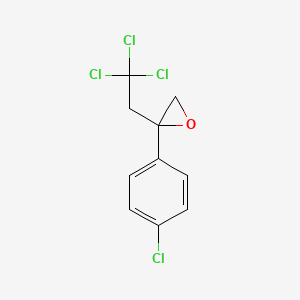
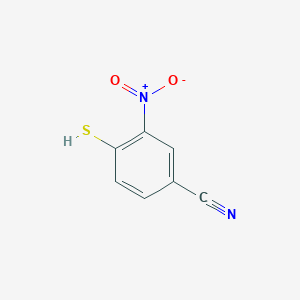
![3-[Ethyl(hydroxy)phosphoryl]propanoic acid](/img/structure/B8599398.png)
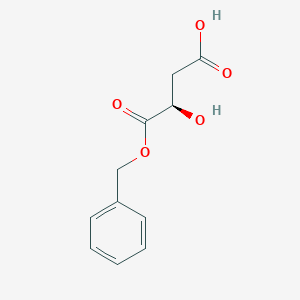
![2-Thiazolo[4,5-c]pyridin-2-yl-phenylamine](/img/structure/B8599414.png)
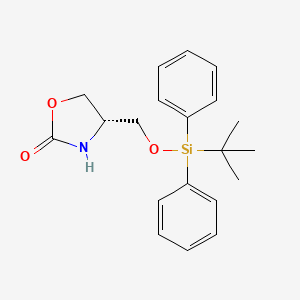
diphenyl-](/img/structure/B8599446.png)


![3-(4-Iodophenoxy)-1-azabicyclo[2.2.2]octane](/img/structure/B8599469.png)
